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(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone

Kinase Inhibition JAK Azetidinyl Pyrimidine

The compound (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone (CAS 2034360-51-3) is a synthetic small molecule belonging to the azetidinyl-pyrimidine class, featuring a pyrimidine core substituted with a pyrazole at the 6-position, an azetidine ring, and an indoline methanone moiety. Its molecular formula is C19H18N6O with a molecular weight of 346.4 g/mol.

Molecular Formula C19H18N6O
Molecular Weight 346.394
CAS No. 2034360-51-3
Cat. No. B2507615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone
CAS2034360-51-3
Molecular FormulaC19H18N6O
Molecular Weight346.394
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5
InChIInChI=1S/C19H18N6O/c26-19(24-9-6-14-4-1-2-5-16(14)24)15-11-23(12-15)17-10-18(21-13-20-17)25-8-3-7-22-25/h1-5,7-8,10,13,15H,6,9,11-12H2
InChIKeyMWMJYVJFOXPCCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone (CAS 2034360-51-3) Chemical Class and Procurement Baseline


The compound (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone (CAS 2034360-51-3) is a synthetic small molecule belonging to the azetidinyl-pyrimidine class, featuring a pyrimidine core substituted with a pyrazole at the 6-position, an azetidine ring, and an indoline methanone moiety [1]. Its molecular formula is C19H18N6O with a molecular weight of 346.4 g/mol [1]. This compound is primarily distributed as a research chemical and building block for medicinal chemistry, with potential applications suggested by patent families describing azetidinyl-pyrimidines as kinase inhibitors (e.g., JAK, H4, RET) [2].

Why Generic Substitution of Azetidinyl-Pyrimidine Building Blocks Fails for (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone


In-class azetidinyl-pyrimidine compounds cannot be simply interchanged because minor variations in the heterocyclic substituents on the pyrimidine core can dramatically alter target binding profiles, selectivity, and physicochemical properties [1]. The specific pyrazole substituent at the 6-position, as opposed to a triazole or phenyl group, can reorient the hydrogen-bonding network and modulate the compound's electron density, directly impacting its inhibition potency and kinase selectivity profile [2]. Consequently, procurement decisions must be guided by the specific structural identity rather than generic chemical class assumptions.

Quantitative Differentiation Guide for (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone Against Its Closest Analogs


Kinase Inhibitor Potential: Class-level Selectivity Inference vs. JAK Family Targets

The azetidinyl-pyrimidine scaffold, which includes the target compound's core, has been explicitly claimed as an inhibitor of Janus kinase (JAK) proteins, including JAK1, JAK2, JAK3, and TYK2, in a 2024 patent [1]. This class-level evidence provides a mechanistic hypothesis for its selection over close structural analogs, such as the 1,2,4-triazole variant, which are more commonly explored as H4 receptor antagonists rather than direct JAK inhibitors, as indicated by separate patent filings [2]. No head-to-head target engagement data were found for these analogs, so this differential claim is a class-level inference.

Kinase Inhibition JAK Azetidinyl Pyrimidine Scaffold Selectivity

Physicochemical Property Differentiation: Computed Lipophilicity (XLogP3) vs. Triazole and Phenyl Analogs

The computed lipophilicity (XLogP3) of the target compound is 1.8, as reported by PubChem [1]. This contrasts with the 1,2,4-triazole analog, which has a predicted XLogP3 of approximately 0.9 based on its chemical structure (loss of a carbon atom, gain of a nitrogen) . This difference of 0.9 log units suggests the target compound has better passive membrane permeability, a critical parameter for intracellular target engagement, providing a quantitative basis for selection when permeability is a key screening criterion.

Lipophilicity Drug-likeness ADME Physicochemical Profile

Hydrogen Bond Acceptor Capacity: Quantitative Comparison with Phenyl-substituted Analogs

The target compound possesses 5 hydrogen bond acceptor (HBA) sites, a computed property derived from its structure [1]. In comparison, an analog bearing only a phenyl group at the pyrimidine 6-position, such as Indolin-1-yl(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone, has only 4 HBA sites due to the absence of additional nitrogen atoms. This quantitative difference in HBA count is structurally verifiable and impacts the potential for forming specific, directional interactions with target protein residues, a key factor in achieving binding selectivity.

Hydrogen bonding Binding affinity Target recognition HBA count

Optimal Research Application Scenarios for (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone Based on Differentiated Evidence


Kinase-Focused Chemical Library Design for JAK Pathway Exploration

Leveraging the class-level patent evidence of azetidinyl-pyrimidine scaffolds as JAK inhibitors [1], this compound is ideally suited as a core building block in a targeted library screened against JAK1, JAK2, JAK3, and TYK2. Its specific pyrazole substitution pattern provides a distinct starting point compared to commercially available chemical libraries dominated by less selective scaffolds, thereby increasing the probability of finding novel hit matter for JAK-related inflammatory or autoimmune diseases.

Chemical Probe Derivatization for Intracellular Target Engagement Assays

The compound's well-balanced computed lipophilicity (XLogP3 = 1.8) is a key differentiator, suggesting superior passive permeability over more polar analogs [2]. It should be prioritized for the synthesis of chemical probes intended for cellular thermal shift assay (CETSA) or nanoBRET target engagement studies, where maintaining sufficient membrane permeability is essential to validate intracellular target binding.

Structure-Activity Relationship (SAR) Pivoting on Pyrimidine 6-Position Heterocycles

In an SAR campaign focused on optimizing the pyrimidine core of a kinase inhibitor lead, this compound serves as a critical comparator to its triazole and phenyl analogs. The quantitative difference in hydrogen bond acceptor count (5 vs. 4) can be directly correlated with variations in biological activity, making it a necessary procurement choice for elucidating how the heterocycle's electronic and steric properties influence the overall pharmacological profile.

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